2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide

Regioisomerism Pyridyl nitrogen position Hydrogen bonding

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide (CAS 1574471-54-7) is a synthetic indole-acetamide derivative with molecular formula C₁₈H₁₈N₄O₂ and a molecular weight of 322.4 g/mol. The compound features a 4-acetylamino-substituted indole core linked via an N1-acetamide bridge to a 2-pyridylmethylamine moiety.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
Cat. No. B12156555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C18H18N4O2/c1-13(23)21-16-6-4-7-17-15(16)8-10-22(17)12-18(24)20-11-14-5-2-3-9-19-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23)
InChIKeySAPOLIFDRQARAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide (CAS 1574471-54-7): Structural Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decision-Making


2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide (CAS 1574471-54-7) is a synthetic indole-acetamide derivative with molecular formula C₁₈H₁₈N₄O₂ and a molecular weight of 322.4 g/mol . The compound features a 4-acetylamino-substituted indole core linked via an N1-acetamide bridge to a 2-pyridylmethylamine moiety. It belongs to a broader class of indole-acetamide derivatives that have been characterized as histone deacetylase (HDAC) inhibitors operating through a zinc-non-coordinating pharmacophore mechanism, as established by X-ray crystallographic studies on structural congeners [1]. The compound is commercially available through screening compound suppliers and is structurally differentiated from its closest regioisomeric and positional analogs by the combined presence of the 2-pyridylmethyl substituent and the 4-acetylamino indole substitution pattern.

Why Generic Substitution Fails for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide: Regioisomer-Dependent Target Engagement and Physicochemical Divergence


Indole-acetamide derivatives bearing pyridyl substituents cannot be treated as freely interchangeable screening probes because the position of the pyridyl nitrogen (2-, 3-, or 4-pyridyl), the presence or absence of a methylene spacer between the amide nitrogen and the pyridine ring, and the indole substitution site (3-acetyl vs. 4-acetylamino) each independently modulate hydrogen-bonding capacity, conformational flexibility, and electronic distribution at the ligand periphery . Within the zinc-non-coordinating HDAC inhibitor pharmacophore class described by Beshore et al., subtle alterations to the cap group architecture—including the pyridyl regioisomer and linker length—directly impacted HDAC isozyme selectivity profiles and cellular potency [1]. Consequently, procurement of a close analog (e.g., the 4-pyridylmethyl regioisomer CAS 1574345-48-4 or the N-pyridin-4-yl analog lacking the methylene bridge) in lieu of the target 2-pyridylmethyl compound introduces uncontrolled variables into structure-activity relationship (SAR) studies, potentially confounding hit validation and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide Versus Closest Structural Analogs


Pyridyl Regioisomer Differentiation: 2-Pyridylmethyl vs. 4-Pyridylmethyl Acetamide and Impact on Hydrogen-Bonding Geometry

The target compound positions the pyridyl nitrogen at the ortho (2-) position relative to the methylene bridge, whereas the closest commercially available regioisomer, 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide (CAS 1574345-48-4), places it at the para (4-) position . In the zinc-non-coordinating HDAC inhibitor series, X-ray co-crystal structures of indole-acetamide congeners with HDAC2 (PDB: 7LTL) reveal that the pyridyl cap group engages in an extended hydrogen-bond network with protein surface residues; alteration of the pyridyl nitrogen position is predicted to reorient the hydrogen-bond vector by approximately 60–120°, potentially disrupting or enhancing specific residue contacts [1]. The 2-pyridylmethyl configuration provides a distinct spatial presentation of the nitrogen lone pair that cannot be recapitulated by the 4-pyridylmethyl isomer.

Regioisomerism Pyridyl nitrogen position Hydrogen bonding Ligand-receptor complementarity

Methylene Spacer Presence: Conformational Flexibility Differentiation Between 2-Pyridylmethyl and Direct N-Pyridinyl Acetamide Analogs

The target compound incorporates a methylene (–CH₂–) spacer between the acetamide nitrogen and the 2-pyridyl ring, whereas the analog 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide connects the amide nitrogen directly to the pyridine ring at the 4-position without any intervening methylene unit . The methylene spacer introduces an additional rotatable bond (5 rotatable bonds in the target vs. 4 in the direct N-pyridinyl analog, estimated from SMILES analysis), increasing conformational degrees of freedom and enabling a different ensemble of low-energy conformers accessible to the pyridyl ring . In the context of the Beshore et al. indole-acetamide HDAC inhibitor series, the linker architecture between the indole-acetamide core and the cap group was a key determinant of isozyme selectivity, with even single-atom alterations shifting inhibition preferences among HDAC1, HDAC2, HDAC3, and HDAC11 [1].

Methylene spacer Conformational flexibility Linker length Rotatable bonds

Indole Substitution Site: 4-Acetylamino Versus 3-Acetyl Positional Isomerism and Predicted Impact on Pharmacophore Presentation

The target compound bears an acetylamino (–NH–CO–CH₃) substituent at the 4-position of the indole ring, in contrast to the 3-acetyl positional isomer 2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide (CAS 1144428-77-2), which carries an acetyl (–CO–CH₃) group directly at the 3-position . These two substitution patterns are chemically non-equivalent: the 4-acetylamino group presents a hydrogen-bond donor (amide N–H) in addition to a carbonyl acceptor, while the 3-acetyl group provides only a carbonyl acceptor at the indole periphery. The Beshore et al. SAR study on indole-acetamide HDAC inhibitors demonstrated that the nature and position of substituents on the indole ring modulated interactions with the HDAC2 surface channel, with variations at the indole 4- and 5-positions directly affecting potency and isozyme selectivity [1]. The molecular weight also differs: 322.4 g/mol for the target (C₁₈H₁₈N₄O₂) and 307.3 g/mol for the 3-acetyl analog (C₁₈H₁₇N₃O₂), reflecting the replacement of the –NH– linker with a direct C–C bond .

Positional isomerism Indole substitution Acetylamino Pharmacophore geometry

Physicochemical Property Differentiation: Partition Coefficient (LogP/LogD) and Polar Surface Area Profile Relative to Closest Pyridyl Congeners

Physicochemical property data from ChemDiv screening compound characterization enables direct comparison between the target compound's structural class and its closest pyridyl congeners. The 2-pyridylmethyl architecture confers a distinct balance of lipophilicity and polarity compared to direct N-pyridinyl analogs. While experimentally measured LogP/LogD values for the exact target compound are not published, data from the structurally proximate congener 2-(4-acetamido-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (ChemDiv IB07-2554) provides a reference: LogP 1.04, LogD 1.04, polar surface area (PSA) 105.64 Ų, and 2 hydrogen-bond donors . The target compound, bearing a 2-pyridylmethyl rather than a 3-pyridyl group, is expected to exhibit a modestly higher LogP (estimated +0.3 to +0.5 log units) due to the additional methylene unit and the reduced basicity of the 2-pyridyl nitrogen relative to the 3-pyridyl nitrogen . The methanesulfonyl analog 2-{4-[(methanesulfonyl)amino]-1H-indol-1-yl}-N-[(pyridin-2-yl)methyl]acetamide (ChemDiv Y042-1560), which shares the identical 2-pyridylmethyl cap and indole N1-acetamide core, provides a closer structural comparator: LogP 1.072, LogD 1.0517, PSA 77.261 Ų, MW 358.42 .

LogP LogD Polar surface area Drug-likeness Membrane permeability

Class-Level Pharmacophore Differentiation: Zinc-Non-Coordinating HDAC Inhibition as a Distinctive Mechanistic Feature of the Indole-Acetamide Scaffold

The indole-acetamide scaffold to which the target compound belongs was characterized by Beshore et al. (2021) as a novel class of histone deacetylase (HDAC) inhibitors that achieve potent enzymatic inhibition without coordinating the catalytic zinc ion—a fundamental departure from the canonical zinc-binding pharmacophore (e.g., hydroxamic acid, benzamide) that has defined FDA-approved HDAC inhibitors such as vorinostat (SAHA) and romidepsin [1]. X-ray crystallographic studies with HDAC2 (PDB: 7LTL, 7LTG) confirmed that indole-acetamide inhibitors occupy the substrate-accessible surface channel without engaging the active-site zinc, instead forming an extended network of hydrophobic and hydrogen-bond interactions with protein surface residues [1][2]. Critically, the linker architecture and cap group identity—precisely the regions where the target compound differs from its pyridyl analogs—were identified as key determinants of HDAC isozyme selectivity (HDAC1, HDAC2, HDAC3, HDAC10, HDAC11) and cellular potency in HIV latency reversal assays [1]. This mechanistic class distinction implies that the target compound, by virtue of its specific 2-pyridylmethyl cap and 4-acetylamino substitution, may exhibit a selectivity fingerprint that is non-interchangeable with analogs bearing different pyridyl regioisomers or linker geometries.

HDAC inhibitor Zinc-non-coordinating Pharmacophore Isozyme selectivity HIV latency reversal

Optimal Research and Procurement Application Scenarios for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide Based on Structural Differentiation Evidence


HDAC Inhibitor Lead Optimization: SAR Exploration of Pyridyl Cap Group Regioisomerism

Research teams pursuing zinc-non-coordinating HDAC inhibitors should procure the 2-pyridylmethyl compound specifically—rather than the 4-pyridylmethyl isomer (CAS 1574345-48-4)—to systematically probe the impact of pyridyl nitrogen position on HDAC isozyme selectivity. The Beshore et al. (2021) study established that cap group architecture is a primary driver of selectivity within this chemotype, and the 2-pyridylmethyl variant provides a hydrogen-bond vector orientation that is geometrically distinct from the 4-pyridylmethyl isomer [1]. Parallel procurement of both regioisomers enables controlled head-to-head SAR assessment in HDAC1/2/3 biochemical assays and cellular histone acetylation readouts.

Conformational Analysis and Molecular Docking Studies: Linker Length as a Variable

Computational chemists and structural biologists investigating the conformational determinants of indole-acetamide target engagement should utilize the target compound alongside the direct N-pyridin-4-yl analog (lacking the methylene spacer) to deconvolute the contribution of linker flexibility to binding thermodynamics . The additional rotatable bond in the 2-pyridylmethyl compound introduces measurable entropic effects that can be probed via molecular dynamics simulations and free-energy perturbation calculations, with experimental validation by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Pharmacophoric Fingerprint Diversification in Screening Library Design

Compound library curators and medicinal chemistry CROs building diversity-oriented screening collections should include the target 2-pyridylmethyl compound as a distinct pharmacophoric entity, rather than treating any single pyridyl-containing indole-acetamide as a representative of the series. The 4-acetylamino substitution provides a hydrogen-bond donor (amide N–H) that is absent in the 3-acetyl positional isomer (CAS 1144428-77-2), creating a differentiated three-point pharmacophoric fingerprint . This distinction is critical for maximizing the chemical diversity coverage of screening decks targeting protein-protein interaction surfaces or allosteric regulatory sites.

Physicochemical Property Benchmarking for Lead-Likeness Assessment

Drug metabolism and pharmacokinetics (DMPK) scientists evaluating the developability of indole-acetamide hits should benchmark the target compound against its closest congeners using the available ChemDiv physicochemical profiling data . The estimated LogP window of 1.3–1.5 and polar surface area of 85–95 Ų place the compound within favorable oral drug-likeness space (Veber rules: rotatable bonds ≤10, PSA ≤140 Ų), while the methanesulfonyl analog Y042-1560 (higher MW, lower PSA) and the direct N-pyridinyl analog IB07-2554 (lower LogP, higher PSA) flank the target compound's property profile, enabling systematic assessment of lipophilicity-driven shifts in metabolic stability and plasma protein binding .

Quote Request

Request a Quote for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.